7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL
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Overview
Description
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.164. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Related compounds have been shown to inhibit fgfrs, which could lead to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit breast cancer cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . The compound exhibits inhibitory activity against these receptors, with varying degrees of potency. For instance, it has been shown to inhibit FGFR1 with an IC50 value of 7 nM . This interaction is crucial as FGFR signaling pathways are involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells . The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell growth and survival . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to its potential use in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibition disrupts downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in these pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure to the compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity. These temporal effects are essential for determining the optimal conditions for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation . Higher doses may result in toxic or adverse effects, including damage to normal tissues and organs . It is crucial to determine the therapeutic window for this compound to maximize its efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may influence its bioavailability and efficacy in vivo . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions may influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical and therapeutic applications.
Biological Activity
7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound features a pyrrolo-pyridine structure with a methoxy group at the 7-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.
Target Interactions
This compound primarily interacts with the fibroblast growth factor receptor (FGFR) family (FGFR1, FGFR2, FGFR3, and FGFR4). This interaction is critical for its inhibitory effects on cell proliferation and induction of apoptosis in cancer cells. Related compounds have demonstrated the ability to inhibit FGFRs, leading to significant downstream effects on various signaling pathways including:
- Ras–MEK–ERK pathway
- Phospholipase C gamma (PLCγ) pathway
- PI3K–AKT pathway
These pathways are crucial for cell survival and proliferation, making them key targets for cancer therapy.
Anticancer Effects
In vitro studies have shown that this compound exhibits potent anticancer activity. Specifically, it has been reported to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis through the inhibition of FGFR kinase activity. The compound's effectiveness varies with dosage; lower doses have been shown to effectively reduce tumor growth in animal models .
Table 1: Summary of Biological Activities
Biological Activity | Observed Effect | Reference |
---|---|---|
Cell Proliferation Inhibition | Significant reduction in 4T1 cell proliferation | |
Apoptosis Induction | Enhanced apoptosis in cancer cell lines | |
FGFR Kinase Inhibition | Prevents autophosphorylation in FGFRs |
Study on Anticancer Efficacy
A notable study evaluated the effects of this compound on various cancer cell lines. The compound was tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis, particularly at higher concentrations. The study highlighted the compound's potential as an effective anticancer agent .
Pharmacokinetics and Metabolism
Research into the pharmacokinetics of this compound indicates that it maintains stability under various laboratory conditions. Its metabolic pathways involve interactions with enzymes that may influence its bioavailability and efficacy. Understanding these pathways is crucial for optimizing its therapeutic potential in vivo .
Future Directions
The ongoing exploration of this compound's biological activities suggests several promising avenues for future research:
- Development of Derivatives : Modifications to enhance selectivity and potency against specific cancer types.
- Combination Therapies : Investigating synergistic effects with other anticancer agents.
- Target Validation : Further elucidation of its mechanisms involving FGFRs and other potential targets.
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-7)6(11)4-10-8/h2-4,9,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUWKIKHLJCCNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652600 |
Source
|
Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936470-68-7 |
Source
|
Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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